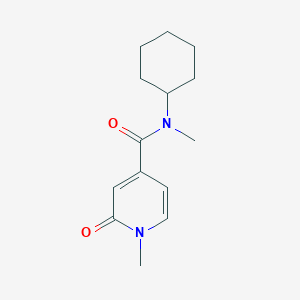![molecular formula C16H20N4O B7510759 (4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone (referred to as MPTM) is a chemical compound that belongs to the class of piperidine derivatives. It has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of MPTM is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, MPTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MPTM has also been shown to act as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MPTM has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MPTM has been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPTM is its high potency and selectivity for its target enzymes and receptors. This makes it a valuable tool for studying the role of these proteins in various physiological and pathological processes. However, one of the limitations of MPTM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MPTM. One area of interest is the development of new drugs based on the structure of MPTM for the treatment of pain, inflammation, and cancer. Another area of interest is the elucidation of the precise mechanism of action of MPTM, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of MPTM in humans, which could pave the way for its clinical use in the future.
Synthesemethoden
MPTM can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-methyl-1,2,4-triazole-3-amine to form an intermediate product. This intermediate is then reacted with piperidine to yield MPTM. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MPTM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. Additionally, MPTM has been shown to possess antitumor activity, indicating its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-5-7-13(8-6-12)16(21)20-9-3-4-14(10-20)15-18-17-11-19(15)2/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJQUGXXEKHKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)



![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)


![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)